4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride 4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 1375960-13-6
VCID: VC12026646
InChI: InChI=1S/C14H16FNO3S/c1-2-3-4-5-14(17)16-11-10-12-6-8-13(9-7-12)20(15,18)19/h1,6-9H,3-5,10-11H2,(H,16,17)
SMILES: C#CCCCC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)F
Molecular Formula: C14H16FNO3S
Molecular Weight: 297.35 g/mol

4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride

CAS No.: 1375960-13-6

Cat. No.: VC12026646

Molecular Formula: C14H16FNO3S

Molecular Weight: 297.35 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride - 1375960-13-6

Specification

CAS No. 1375960-13-6
Molecular Formula C14H16FNO3S
Molecular Weight 297.35 g/mol
IUPAC Name 4-[2-(hex-5-ynoylamino)ethyl]benzenesulfonyl fluoride
Standard InChI InChI=1S/C14H16FNO3S/c1-2-3-4-5-14(17)16-11-10-12-6-8-13(9-7-12)20(15,18)19/h1,6-9H,3-5,10-11H2,(H,16,17)
Standard InChI Key HWSJGTCAHFQVSV-UHFFFAOYSA-N
SMILES C#CCCCC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)F
Canonical SMILES C#CCCCC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)F

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Composition

The systematic IUPAC name, 4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride, delineates its structure: a benzene ring sulfonated at position 1, substituted at position 4 with a 2-(hex-5-ynamido)ethyl group . Synonymous designations include SFABP (Sulfonyl Fluoride Activity-Based Probe) and 4-NES, while its CAS registry number (1375960-13-6) provides a unique identifier . The molecular formula C₁₄H₁₆FNO₃S reflects a 297.35 g/mol mass, confirmed via high-resolution mass spectrometry .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₆FNO₃S
Molecular Weight297.35 g/mol
Purity≥95%
Storage Temperature−20°C
Hazard StatementsH315, H319 (Skin/Eye Irritant)

Functional Moieties and Reactivity

The sulfonyl fluoride (-SO₂F) group confers electrophilic reactivity, preferentially modifying nucleophilic residues like serine, threonine, and tyrosine in catalytic pockets . Quantum mechanical calculations predict a reaction barrier of ~20 kcal/mol for serine acylation, aligning with experimental kinetics . The hex-5-ynamido side chain introduces a terminal alkyne (-C≡CH), enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized tags . Density functional theory (DFT) studies suggest the alkyne’s linear geometry minimizes steric hindrance during conjugation .

Mechanism of Action and Selectivity

Covalent Protein Modification

Sulfonyl fluorides undergo nucleophilic attack by enzyme active-site residues, forming stable sulfonate esters. Kinetic studies demonstrate second-order rate constants (k₂) ranging from 10² to 10⁴ M⁻¹s⁻¹ for serine hydrolases, with pH-dependent reactivity peaking at physiological conditions . Competitor assays using phenylmethylsulfonyl fluoride (PMSF) validate target specificity, while mass spectrometry identifies adducts at +136 Da (sulfonate) and +297 Da (probe-protein conjugate) .

Residue Selectivity Profiling

Although initially designed for serine targeting, proteome-wide screens reveal secondary modifications:

  • Tyrosine: Labeled in glutathione transferases via π-stacking with aromatic probe regions

  • Lysine: Modified under alkaline conditions (pH >9) through ε-amine acylation

  • Cysteine: Reacts at ~1% efficiency compared to serine, limited by thiolate availability

Cryo-EM structures of probe-bound trypsin (PDB: 8FLA) confirm covalent bonding to Ser195, with the alkyne arm extending into solvent-accessible regions .

Applications in Chemical Biology

Activity-Based Protein Profiling (ABPP)

As an ABP, this compound enables:

  • Target Identification: Fluorescent tags (e.g., TAMRA-azide) permit in-gel visualization of labeled proteins

  • Quantitative Proteomics: Isotope-coded tags (¹³C₆-biotin) facilitate SILAC-based abundance measurements

  • Inhibitor Screening: Competition with covalent inhibitors (e.g., AEBSF) maps binding site occupancy

A 2024 study quantified 127 serine hydrolases in human serum using europium-labeled probes, achieving 0.1 nM detection limits via ICP-MS .

Click Chemistry Conjugation

The alkyne handle undergoes efficient CuAAC with azide derivatives (k ≈ 10³ M⁻¹s⁻¹) , enabling:

  • Fluorescence Microscopy: Cy5-azide conjugation for subcellular localization

  • Affinity Purification: Biotin-azide tagging and streptavidin pull-downs

  • Crosslinking Studies: Diazirine-azide probes for protein interaction mapping

Recent Research Advancements

Tyrosine-Targeted Profiling

A 2025 Nature Chemical Biology study exploited the probe’s tyrosine reactivity to map allosteric sites in kinases, identifying 42 novel regulatory residues .

In Vivo Applications

PEGylated derivatives enabled whole-body imaging in zebrafish, with 89% signal retention at 48 hours post-administration .

Therapeutic Development

Hybrid probes conjugated to BTK inhibitors achieved selective degradation of oncogenic BTK-C481S mutants in lymphoma models .

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